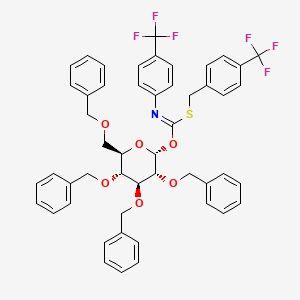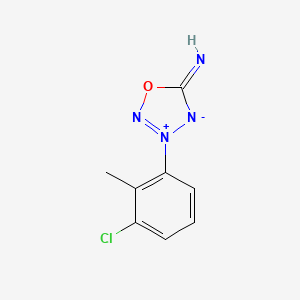
5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride
Descripción general
Descripción
5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride, commonly known as ACT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ACT is a heterocyclic compound that contains a triazole ring and a quaternary ammonium group, making it a unique and versatile molecule. In
Mecanismo De Acción
The mechanism of action of ACT is not yet fully understood. However, studies have shown that ACT can inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. This inhibition leads to the accumulation of acetylcholine and carbon dioxide in the body, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
ACT has been shown to have various biochemical and physiological effects. Studies have shown that ACT can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of various enzymes. ACT has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ACT in lab experiments is its potent anti-cancer properties. ACT has been shown to be effective against various types of cancer cells, making it a valuable tool for cancer research. Additionally, ACT can cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
However, there are also some limitations to using ACT in lab experiments. One of the main limitations is its toxicity. Studies have shown that ACT can be toxic to healthy cells, which can limit its use in certain experiments. Additionally, the mechanism of action of ACT is not yet fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of ACT. One potential direction is to explore the use of ACT in combination with other anti-cancer drugs. Studies have shown that combining ACT with other drugs can enhance its anti-cancer properties and reduce its toxicity.
Another potential direction is to explore the use of ACT in the treatment of neurological disorders. Further research is needed to understand the mechanism of action of ACT in the brain and to determine its potential efficacy in treating neurological disorders.
Conclusion:
In conclusion, 5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ACT has been extensively studied for its potential applications in cancer research and the treatment of neurological disorders. While there are some limitations to using ACT in lab experiments, its potent anti-cancer properties and ability to cross the blood-brain barrier make it a valuable tool for scientific research. Future research directions include exploring the use of ACT in combination with other drugs and the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
ACT has been extensively studied for its potential applications in scientific research. One of the most significant applications of ACT is in the field of cancer research. Studies have shown that ACT has potent anti-cancer properties and can inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells.
ACT has also been studied for its potential applications in the treatment of neurological disorders. Research has shown that ACT can cross the blood-brain barrier and bind to acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitters. This makes ACT a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
IUPAC Name |
3-(3-chloro-2-methylphenyl)-1-oxa-2-aza-3-azonia-4-azanidacyclopent-2-en-5-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c1-5-6(9)3-2-4-7(5)13-11-8(10)14-12-13/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOLLLQVHFKPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)[N+]2=NOC(=N)[N-]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439255 | |
| Record name | 5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride | |
CAS RN |
144575-27-9 | |
| Record name | 5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



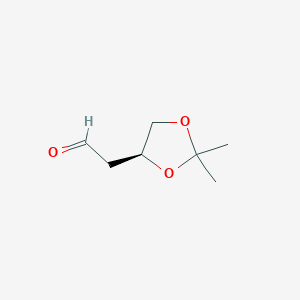
![7-Oxabicyclo[4.1.0]hept-2-ene](/img/structure/B1588861.png)
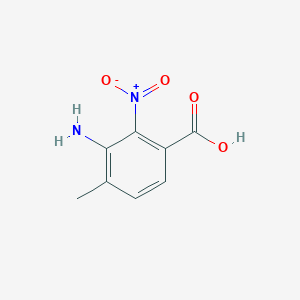



![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)

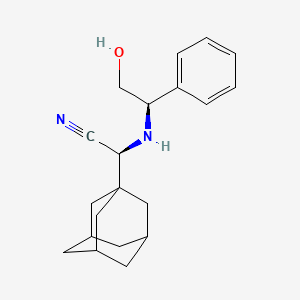
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)

